molecular formula C6H4Cl2OS B3032610 4-chlorobenzenesulfinyl Chloride CAS No. 2901-92-0

4-chlorobenzenesulfinyl Chloride

Cat. No. B3032610
CAS RN: 2901-92-0
M. Wt: 195.07 g/mol
InChI Key: JCWBGXXPAPSAFE-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinyl Chloride is a chemical compound with the molecular formula C6H4Cl2OS . It is used in various fields such as research and development .


Synthesis Analysis

The synthesis of 4-Chlorobenzenesulfonyl chloride involves the reaction of 4-chlorobenzene with chlorosulfuric acid at 35 ℃, heating for two hours at 80 ℃, and discharging the contents of the reactor into ice water . The yield is 81% of theory, together with a small amount of bis (4-chlorophenyl) sulfone .


Molecular Structure Analysis

The molecular weight of 4-Chlorobenzenesulfinyl Chloride is 195.066 Da . The molecular formula is C6H4Cl2OS . The structure of this compound can also be represented as Clc1ccc (cc1)S (Cl) (=O)=O .


Chemical Reactions Analysis

4-Chlorobenzenesulfonyl chloride was used in the synthesis of precursors for the 3,4-pyridyne generation . It is also known to react with chlorobenzene in the presence of a catalytic amount of ferric chloride .


Physical And Chemical Properties Analysis

4-Chlorobenzenesulfonyl Chloride is a solid substance with a boiling point of 141 °C/15 mmHg and a melting point of 50-52 °C . The molecular weight of this compound is 211.07 .

Scientific Research Applications

Synthesis and Biological Screening

Research conducted by Aziz‐ur‐Rehman et al. (2014) demonstrates the use of 4-chlorobenzenesulfonyl chloride in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds, synthesized through a reaction involving 4-chlorobenzenesulfonyl chloride, were tested for their biological activities, including antibacterial and enzyme inhibition properties. The study highlights the compound's role in synthesizing derivatives with potential biological applications (Aziz‐ur‐Rehman et al., 2014).

Nanomaterial Synthesis

In the field of nanomaterials, Lakraimi et al. (2006) explored the intercalation of 4-Chlorobenzenesulfonate (a derivative of 4-chlorobenzenesulfonyl chloride) into zinc-aluminum layered double hydroxides (LDHs). This process led to the creation of a stable hybrid nanostructured material, showing the compound's utility in developing novel materials with potential environmental and technological applications (Lakraimi et al., 2006).

Chemical Reactions and Kinetics

Schmid and Garratt (1973) conducted a study on the rate of addition of 4-chlorobenzenesulfenyl chloride to ethylene and its methylated derivatives. Their findings provide insights into the reaction kinetics and the influence of methyl groups on these rates, contributing to a deeper understanding of reaction mechanisms involving 4-chlorobenzenesulfenyl chloride (Schmid & Garratt, 1973).

Catalytic Applications

J. Lichtenberger and M. D. Amiridis (2004) studied the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts. This research illustrates the role of 4-chlorobenzenesulfinyl chloride derivatives in catalytic processes, which could have implications for environmental remediation and industrial chemical reactions (Lichtenberger & Amiridis, 2004).

Safety And Hazards

4-Chlorobenzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed and harmful to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Future Directions

4-Chlorobenzenesulfonyl Chloride is an important raw material for the preparation of 4,4’-dichlorodiphenyl sulfone that is a monomer used in the manufacture of polysulfone resins having excellent thermal resistance . It is also useful as a raw material for the manufacture of various drugs, agricultural chemicals, and dyes . Therefore, its future directions lie in its potential applications in these fields .

properties

IUPAC Name

4-chlorobenzenesulfinyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBGXXPAPSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455384
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzenesulfinyl Chloride

CAS RN

2901-92-0
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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